(3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
(3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with the molecular formula C19H14BrNOS3 and a molecular weight of 448.4196 . This compound features a bromophenyl group and a quinoline derivative, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of (3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be achieved through several synthetic routes. One common method involves the Ullmann-type reactions of aryl halides using copper catalysts . Another approach is the Buchwald–Hartwig cross-coupling of aryl halides in the presence of palladium catalytic systems . Industrial production methods may involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
(3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
(3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in biological studies to understand its interactions with various biomolecules.
Industry: It can be used in the production of materials with specific chemical properties .
Mechanism of Action
The mechanism of action of (3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with molecular targets and pathways. The bromophenyl group and quinoline derivative can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone include other quinoline derivatives and bromophenyl compounds. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, quinoline derivatives like quinine and chloroquine have well-known medicinal applications, while bromophenyl compounds are often used in organic synthesis .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields.
Properties
Molecular Formula |
C19H14BrNOS3 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(3-bromophenyl)-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C19H14BrNOS3/c1-19(2)16-15(18(23)25-24-16)13-8-3-4-9-14(13)21(19)17(22)11-6-5-7-12(20)10-11/h3-10H,1-2H3 |
InChI Key |
YNJHPIUOKJUOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)Br)C(=S)SS2)C |
Origin of Product |
United States |
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